- Preparation of herbicidal pyridazinone derivatives, World Intellectual Property Organization, , ,

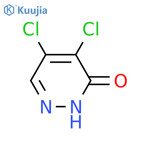

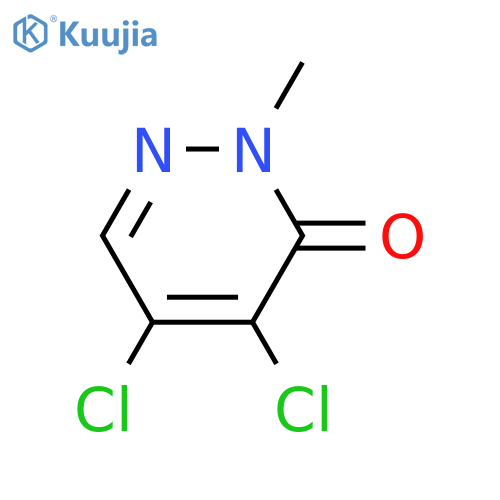

Cas no 933-76-6 (4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one)

933-76-6 structure

Nombre del producto:4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one

Número CAS:933-76-6

MF:C5H4Cl2N2O

Megavatios:179.004058837891

MDL:MFCD00051686

CID:809799

PubChem ID:120462

4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one Propiedades químicas y físicas

Nombre e identificación

-

- 4,5-Dichloro-2-methylpyridazin-3(2H)-one

- 4,5-Dichloro-2-methyl-3(2H)-pyridazinone

- 2-Methyl-4,5-dichloro-3-pyridazinone

- 3(2H)-Pyridazinone,4,5-dichloro-2-methyl-

- 4 5-DICHLORO-2-METHYLPYRIDAZIN-3-ONE

- 4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one

- 4,5-Dichloro-2-methyl-2H-pyridazin-3-one

- 4,5-Dichloro-2-methyl-3(2H)-pyridazinone (ACI)

- 2-Methyl-4,5-dichloro-3(2H)-pyridazinone

- MFCD00051686

- DTXSID80239376

- 4,5-dichloro-1-methyl-6-pyridazone

- DB-028649

- 4,5-Dichloro-2-methylpyridazin-3-one

- STL257467

- 4,5-Dichloro-2-methyl-3(2h)-pyridazinon

- 5-24-02-00023 (Beilstein Handbook Reference)

- 2-methyl-4,5-dichloro-pyridazin-3-one

- 3(2H)-Pyridazinone, 4,5-dichloro-2-methyl-

- CS-W022047

- CHEMBL3228742

- 4,5-dichloro-2-methyl-pyridazin-3-one

- SY023990

- EN300-27438

- STR07454

- D5324

- CHEBI:194728

- AKOS000135430

- 4,5-dichloro-2-methyl-3(2H)pyridazinone

- 2-Methyl-4,5-dichloro-3(2H)-pyridazinon; 4,5-Dichloro-2-methyl-2H-pyridazin-3-one

- 2-methyl-4,5-dichloropyridazin-3(2h)-one

- Z53838334

- 933-76-6

- BRN 0127609

- 4,5-Dichloro-2-methyl-3(2H)-pyridazinone #

- SB74910

- 4,5-Dichloro-2-methyl-3(2H)-pyridazinone, 97%

- SCHEMBL979278

-

- MDL: MFCD00051686

- Renchi: 1S/C5H4Cl2N2O/c1-9-5(10)4(7)3(6)2-8-9/h2H,1H3

- Clave inchi: ACKBTCUMGAHRIE-UHFFFAOYSA-N

- Sonrisas: O=C1N(C)N=CC(Cl)=C1Cl

Atributos calculados

- Calidad precisa: 177.97000

- Masa isotópica única: 177.9700681g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 10

- Cuenta de enlace giratorio: 0

- Complejidad: 234

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: nothing

- Xlogp3: 1.1

- Superficie del Polo topológico: 32.7Ų

Propiedades experimentales

- Color / forma: Not determined

- Punto de fusión: 87.0 to 91.0 deg-C

- Punto de ebullición: 197.2℃ at 760 mmHg

- PSA: 34.89000

- Logp: 1.08710

- Disolución: Not determined

4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:Danger

- Instrucciones de peligro: H315-H319

- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Número de transporte de mercancías peligrosas:UN 2811 6.1/PG 3

- Wgk Alemania:3

- Código de categoría de peligro: 22-36/37/38-43

- Instrucciones de Seguridad: S26; S36

- Rtecs:UR6188000

-

Señalización de mercancías peligrosas:

- Grupo de embalaje:Ⅲ

- Condiciones de almacenamiento:Store at room temperature

- Nivel de peligro:6.1

- Términos de riesgo:R22

4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one Datos Aduaneros

- Código HS:2933990090

- Datos Aduaneros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| abcr | AB109419-1 g |

4,5-Dichloro-2-methylpyridazin-3(2H)-one, 98%; . |

933-76-6 | 98% | 1 g |

€59.00 | 2023-07-20 | |

| Enamine | EN300-27438-5.0g |

4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one |

933-76-6 | 95.0% | 5.0g |

$52.0 | 2025-03-20 | |

| Enamine | EN300-27438-0.05g |

4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one |

933-76-6 | 95.0% | 0.05g |

$19.0 | 2025-03-20 | |

| Enamine | EN300-27438-10.0g |

4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one |

933-76-6 | 95.0% | 10.0g |

$87.0 | 2025-03-20 | |

| abcr | AB109419-10 g |

4,5-Dichloro-2-methylpyridazin-3(2H)-one; 98% |

933-76-6 | 10g |

€136.80 | 2022-09-01 | ||

| eNovation Chemicals LLC | D954044-100g |

4,5-Dichloro-2-methyl-3(2H)-pyridazinone |

933-76-6 | 98% | 100g |

$235 | 2023-05-17 | |

| Enamine | EN300-27438-100.0g |

4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one |

933-76-6 | 95.0% | 100.0g |

$462.0 | 2025-03-20 | |

| eNovation Chemicals LLC | D548920-5g |

4,5-Dichloro-2-Methylpyridazin-3(2H)-one |

933-76-6 | 97% | 5g |

$110 | 2024-05-24 | |

| Ambeed | A357393-250mg |

4,5-Dichloro-2-methylpyridazin-3(2H)-one |

933-76-6 | 98% | 250mg |

$5.0 | 2025-02-25 | |

| TRC | M299780-10 g |

2-Methyl-4,5-dichloro-3-pyridazinone |

933-76-6 | 10g |

115.00 | 2021-08-03 |

4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one Métodos de producción

Métodos de producción 1

Métodos de producción 2

Condiciones de reacción

Referencia

- Synthesis and characterizations of pyridazine-based iron chelators, Dalton Transactions, 2014, 43(45), 17120-17128

Métodos de producción 3

Condiciones de reacción

Referencia

- Concurrent alkylation-methoxylation of 4,5-dihalopyridazin-6-ones and synthesis of 5-halo-4-hydroxypyridazin-6-ones, Journal of Heterocyclic Chemistry, 1996, 33(6), 1579-1582

Métodos de producción 4

Condiciones de reacción

Referencia

- Retro-ene reaction. II. Reaction of 4,5-dichloro-1-hydroxymethylpyridin-6-one with alkyl halides and carboxylic acid chlorides, Journal of Heterocyclic Chemistry, 1996, 33(2), 245-248

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Toluene , Water ; 1 h, rt

1.2 0.5 h, rt

1.3 Reagents: Acetic acid ; rt → 45 °C; 6 - 8 h, 45 °C

1.2 0.5 h, rt

1.3 Reagents: Acetic acid ; rt → 45 °C; 6 - 8 h, 45 °C

Referencia

- Pyridazinone compound and application in agriculture, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Toluene , Water ; 1 h, rt

1.2 0.5 h, rt

1.3 Reagents: Acetic acid ; rt → 45 °C; 6 - 8 h, 45 °C

1.2 0.5 h, rt

1.3 Reagents: Acetic acid ; rt → 45 °C; 6 - 8 h, 45 °C

Referencia

- Pyridazinone compound and its application, China, , ,

Métodos de producción 7

Condiciones de reacción

Referencia

- An Efficient and Practical Method for the Synthesis of 1-(2,6-Difluorobenzoyl)-3-(2-alkyl-3-oxopyridazin-4-yl)ureas as Potential Chitin Synthesis Inhibitors, Monatshefte fuer Chemie, 2006, 137(6), 779-784

Métodos de producción 8

Métodos de producción 9

Métodos de producción 10

Métodos de producción 11

Condiciones de reacción

Referencia

- Derivatives of 2H-pyridazin-3-ones, their preparation and their use as SCD-1 inhibitors, France, , ,

Métodos de producción 12

Métodos de producción 13

Métodos de producción 14

Condiciones de reacción

Referencia

- Novel pyridazinones as herbicides and their preparation, World Intellectual Property Organization, , ,

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: Sodium carbonate Solvents: Water ; 2.5 - 5 h, 0 °C → rt

1.2 Solvents: Acetic acid ; 30 min, rt → reflux

1.2 Solvents: Acetic acid ; 30 min, rt → reflux

Referencia

- Compositions, methods, and systems of the synthesis and use of imaging agents, World Intellectual Property Organization, , ,

Métodos de producción 16

Métodos de producción 17

Métodos de producción 18

Métodos de producción 19

Métodos de producción 20

Condiciones de reacción

Referencia

- Studies of pyridazine compounds. XXVI. The synthesis of pyridazino[4,5-b]pyrrolo[1,2-d][1,4]oxazines and a pyridazino[4,5-b]pyrrolo[1,2-d][1,4]thiazine, Journal of Heterocyclic Chemistry, 1991, 28(2), 493-6

4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one Raw materials

- 4,5-dichloro-2,3-dihydropyridazin-3-one

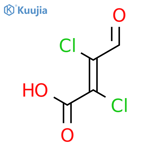

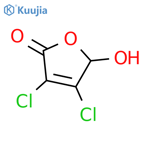

- 3,4-dichloro-5-hydroxy-2,5-dihydrofuran-2-one

- 2,3-dichloro-4-oxobut-2-enoic acid

4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one Preparation Products

4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one Literatura relevante

-

1. Tautomerism in N-heterocycles. Part 3. 3,4,5-TrimercaptopyridazineGordon B. Barlin,Pasupuleti Lakshminarayana J. Chem. Soc. Perkin Trans. 1 1977 1038

-

2. Pyridazines. Part V. Preparation and reactions of some dialkylaminopyridazinonesJustus K. Landquist,Craig W. Thornber J. Chem. Soc. Perkin Trans. 1 1973 1114

933-76-6 (4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one) Productos relacionados

- 2418667-50-0(1-2-(1-aminoethyl)morpholin-4-yl-2-(7-methoxynaphthalen-1-yl)ethan-1-one hydrochloride)

- 1804465-25-5(5-(Fluoromethyl)-2-hydroxybenzo[d]oxazole)

- 1504590-57-1(3-(Benzyloxy)-5-fluorophenol)

- 2287344-26-5(6-bromo-1-(3-methoxybutyl)-1H-1,2,3-benzotriazole)

- 348128-32-5(D-myo-Inositol 3,4,5-tris-phosphate tripotassium salt)

- 2097910-46-6(N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-2-oxo-2H-chromene-3-carboxamide)

- 1807145-25-0(2-(Difluoromethyl)-5-methyl-6-nitropyridine-3-sulfonyl chloride)

- 717900-71-5(4-Chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine)

- 2228139-79-3(2-(4-fluoro-2-methoxyphenyl)cyclopropylmethanamine)

- 2649047-07-2(2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbutanoic acid)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:933-76-6)4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one

Pureza:99%

Cantidad:250.0g

Precio ($):155.0